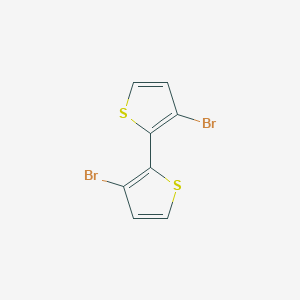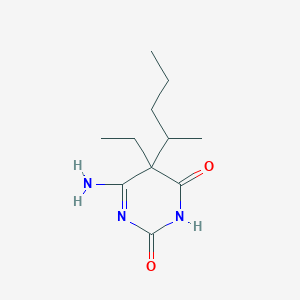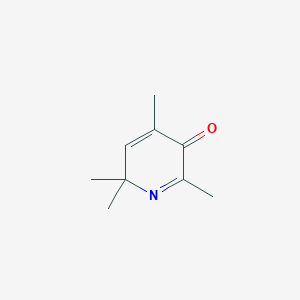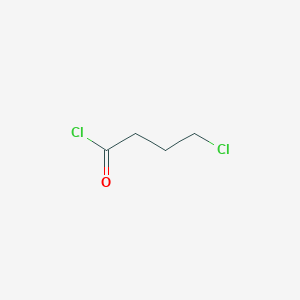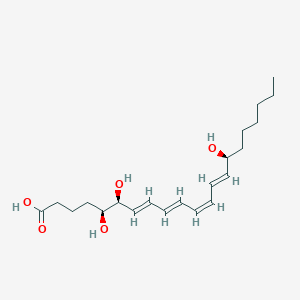
1,2-苯-D4-二胺
概述
描述
1,2-Benzenediamine, also known as o-Phenylenediamine, o-Benzenediamine, o-Diaminobenzene, and several other names, is a compound with the formula C6H8N2. Its molecular weight is 108.1411 . It is a significant compound in various chemical reactions .
Synthesis Analysis
The synthesis of 1,2-diamines, such as 1,2-Benzenediamine, has been extensively studied. For instance, Indium tribromide has been used to efficiently catalyze the aminolysis of activated aziridines with aromatic amines under mild reaction conditions . Another method involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles . This provides rapid access to 1,2-vicinal diamines from terminal alkenes with good yield and regioselectivity .
Molecular Structure Analysis
The molecular structure of 1,2-Benzenediamine can be represented as a 2D Mol file or as a computed 3D SD file . The structure displays a distorted tetrahedral coordination sphere for the metal cation .
Chemical Reactions Analysis
1,2-Benzenediamine is involved in various chemical reactions. For example, it reacts with formic acids to produce benzimidazole . Other carboxylic acids give 2-substituted benzimidazoles .
Physical And Chemical Properties Analysis
1,2-Benzenediamine is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .
科学研究应用
Organic Synthesis
1,2-Benzene-D4-diamine serves as a crucial building block in organic synthesis. It is used to develop bifunctional noncovalent organocatalysts, which are instrumental in facilitating reactions such as nucleophilic aromatic substitution, alkylation, and arylation . These organocatalysts are essential for creating complex organic molecules with high precision and efficiency, which are often required in pharmaceuticals and fine chemicals manufacturing.
Medicinal Chemistry
In medicinal chemistry, 1,2-Benzene-D4-diamine derivatives are explored for their potential pharmacological properties. They are involved in the synthesis of phenazines, compounds known for their antimicrobial, antitumor, and antimalarial activities . This makes them valuable for drug discovery and development, particularly in the search for new therapeutic agents.
Materials Science
The compound’s derivatives are used in materials science to create novel organocatalysts that can catalyze a variety of chemical transformations . These transformations are crucial for the production of polymers, coatings, and other materials with specific properties, such as enhanced durability or electrical conductivity.
Environmental Science
1,2-Benzene-D4-diamine plays a role in environmental science as part of green formulations for drilling fluids . These fluids are designed to be biodegradable and less harmful to the environment, aligning with the industry’s move towards sustainable and eco-friendly practices.
Analytical Chemistry
In analytical chemistry, 1,2-Benzene-D4-diamine is utilized in the development of electrochemical sensors for the detection and quantification of various substances . These sensors are vital for monitoring environmental pollutants, food safety, and other applications where precise chemical analysis is required.
Biochemistry
The compound is also significant in biochemistry research. It is used in the synthesis of bis-acyl-thiourea derivatives, which have shown potential for DNA binding and anti-brain-tumor activities . Such studies are fundamental for understanding the interaction of small molecules with biological macromolecules and for the development of new therapeutic strategies.
Pharmacology
In pharmacology, 1,2-Benzene-D4-diamine derivatives are investigated for their urease inhibition and anticancer activities . These activities are crucial for the development of treatments for diseases such as cancer and gastric ulcers caused by Helicobacter pylori.
Industrial Processes
Lastly, in industrial processes, 1,2-Benzene-D4-diamine derivatives are part of the synthesis of reactive silicones used in adhesives and sealants . These silicones are integral to various manufacturing processes, providing strong and durable bonds in construction, automotive, and electronic industries.
作用机制
Target of Action
It’s worth noting that the compound is structurally similar to 1,2-benzenediamine , which is known to interact with various targets in the body, including dopamine receptors .
Mode of Action
For instance, it might bind to dopamine receptors and modulate their activity
Biochemical Pathways
Given its potential interaction with dopamine receptors, it could potentially influence dopaminergic signaling pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and memory.
Pharmacokinetics
It has a molecular weight of 112.166, a density of 1.2±0.1 g/cm3, and a boiling point of 257.0±0.0 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Based on its potential interaction with dopamine receptors, it could potentially modulate neuronal activity and neurotransmission .
Action Environment
The action, efficacy, and stability of 1,2-Benzene-D4-diamine could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity. Moreover, its safety data sheet suggests that dust formation should be avoided and adequate ventilation should be ensured during its handling .
未来方向
The future directions of 1,2-Benzenediamine research involve exploring its potential use in photooptical devices due to its high thermal stability and the ability to tune its color by varying ancillary ligands and coordination geometry . Additionally, substituting acetate with halide ligands provides an avenue for modulating the electronic structure of the complex and, hence, the carrier transport character .
属性
IUPAC Name |
3,4,5,6-tetradeuteriobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzene-D4-diamine | |
CAS RN |
291765-93-0 | |
| Record name | 1,2-DIAMINOBENZENE (D4, 98%) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

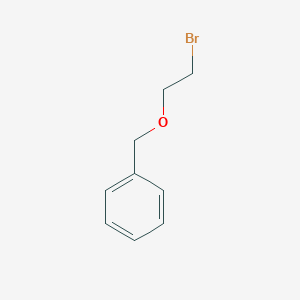
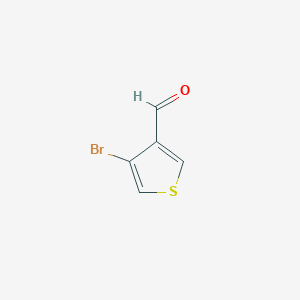
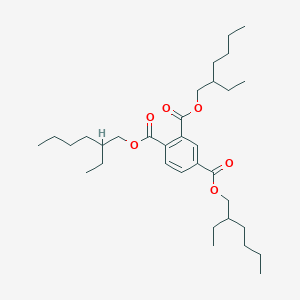

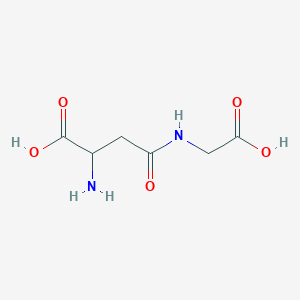
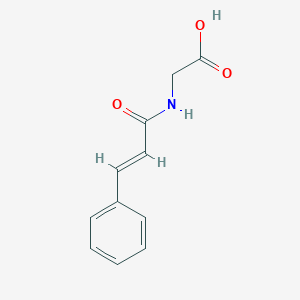

![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)
